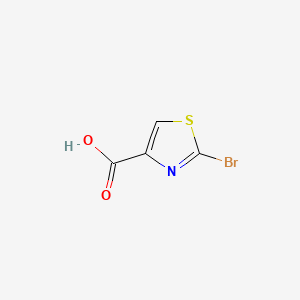

2-Bromo-4-thiazolecarboxylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-1,3-thiazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2BrNO2S/c5-4-6-2(1-9-4)3(7)8/h1H,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEGREHRAUWCAHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(S1)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2BrNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20376810 | |

| Record name | 2-Bromo-4-thiazolecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20376810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5198-88-9 | |

| Record name | 2-Bromo-4-thiazolecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20376810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Bromo-1,3-thiazole-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 2-Bromo-4-Thiazolecarboxylic Acid from Thiourea: An In-depth Technical Guide

Introduction: The Strategic Importance of 2-Bromo-4-thiazolecarboxylic Acid in Modern Drug Discovery

This compound (CAS No: 5198-88-9) is a pivotal heterocyclic building block in the landscape of pharmaceutical and agrochemical research.[1] Its unique molecular architecture, featuring a reactive bromine atom and a carboxylic acid moiety on a stable thiazole core, renders it an exceptionally versatile intermediate for the synthesis of a diverse array of biologically active molecules.[1][2] The thiazole scaffold itself is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates due to its ability to engage in various biological interactions.[3] This guide provides a comprehensive, technically-grounded exploration of a robust and accessible synthetic route to this compound, commencing from the readily available starting material, thiourea. The narrative is designed to equip researchers, scientists, and drug development professionals with the fundamental knowledge and practical insights required to efficiently synthesize and utilize this high-value compound.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of the target compound is paramount for its successful synthesis, purification, and handling.

| Property | Value | Reference |

| CAS Number | 5198-88-9 | [1] |

| Molecular Formula | C4H2BrNO2S | [1] |

| Molecular Weight | 208.03 g/mol | |

| Appearance | White to off-white or light brown solid/powder | [1][4] |

| Melting Point | 217 °C | [1] |

| Purity | ≥ 98% (HPLC) | [1] |

| Storage Conditions | 0-8 °C | [1] |

Synthetic Strategy: A Multi-Step Approach from Thiourea

The synthesis of this compound from thiourea is a well-established, multi-step process that leverages fundamental organic reactions. The overall strategy involves the initial construction of a substituted thiazole ring, followed by functional group manipulations to introduce the bromo and carboxylic acid functionalities.

Caption: Figure 1. Overall synthetic workflow.

Step 1: Hantzsch Thiazole Synthesis of 2-Amino-4-methylthiazole

The cornerstone of this synthetic route is the Hantzsch thiazole synthesis, a classic condensation reaction between an α-haloketone and a thioamide.[5][6] In this initial step, thiourea reacts with chloroacetone to form the key intermediate, 2-amino-4-methylthiazole.[7]

Mechanism: The reaction is initiated by a nucleophilic attack of the sulfur atom of thiourea on the electrophilic carbon of chloroacetone, followed by an intramolecular cyclization and dehydration to yield the aromatic thiazole ring.[8]

Caption: Figure 2. Hantzsch thiazole synthesis.

Experimental Protocol:

-

Suspend thiourea (1 mole) in water (200 cc) in a flask equipped with a reflux condenser, dropping funnel, and mechanical stirrer.[7]

-

With stirring, add chloroacetone (1 mole) over 30 minutes. The reaction is exothermic.[7]

-

Reflux the resulting yellow solution for two hours.[7]

-

After cooling, add solid sodium hydroxide (200 g) while maintaining cooling.[7]

-

Separate the upper oily layer and extract the aqueous layer with ether.[7]

-

Combine the organic layers, dry over solid sodium hydroxide, and filter.[7]

-

Remove the ether by distillation and distill the remaining oil under reduced pressure to obtain 2-amino-4-methylthiazole. The expected yield is 70-75%.[7]

Step 2: Sandmeyer Bromination of 2-Amino-4-methylthiazole

The Sandmeyer reaction is a versatile method for converting an aromatic amino group into a halide via a diazonium salt intermediate.[9] This step is crucial for introducing the bromine atom at the 2-position of the thiazole ring.

Mechanism: The reaction proceeds through the diazotization of the 2-amino group with a nitrite source in the presence of a strong acid, followed by the copper(I) bromide-catalyzed decomposition of the diazonium salt to yield the 2-bromo-4-methylthiazole.[10][9]

Caption: Figure 3. Sandmeyer bromination.

Experimental Protocol (General Procedure):

-

Dissolve 2-amino-4-methylthiazole in an aqueous solution of hydrobromic acid.

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5 °C.

-

In a separate flask, prepare a solution of copper(I) bromide in hydrobromic acid.

-

Add the cold diazonium salt solution to the copper(I) bromide solution with vigorous stirring.

-

Allow the reaction mixture to warm to room temperature and then heat to ensure complete reaction.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by distillation or chromatography to obtain 2-bromo-4-methylthiazole.

Step 3: Oxidation of the Methyl Group to a Carboxylic Acid

The final step in the synthesis is the oxidation of the methyl group at the 4-position of the thiazole ring to a carboxylic acid. This transformation is typically achieved using a strong oxidizing agent.

Mechanism: The oxidation of the methyl group to a carboxylic acid can be accomplished with various oxidizing agents, such as potassium permanganate in an acidic or alkaline medium.[11][12] The reaction proceeds through a series of oxidative steps, ultimately converting the methyl group to the carboxylic acid.

Caption: Figure 4. Oxidation of the methyl group.

Experimental Protocol (General Procedure):

-

Dissolve 2-bromo-4-methylthiazole in a suitable solvent, such as aqueous acetone or pyridine.

-

Slowly add a solution of potassium permanganate in water, maintaining the temperature with a cooling bath.

-

Stir the reaction mixture until the purple color of the permanganate has disappeared.

-

Filter the reaction mixture to remove the manganese dioxide byproduct.

-

Acidify the filtrate with a mineral acid (e.g., hydrochloric acid) to precipitate the carboxylic acid.

-

Collect the solid product by filtration, wash with cold water, and dry.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain pure this compound.

Safety and Handling

As with all chemical syntheses, proper safety precautions are essential.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[13][14]

-

Ventilation: Conduct all steps in a well-ventilated fume hood to avoid inhalation of vapors.[13]

-

Handling of Reagents:

-

Chloroacetone: Is a lachrymator and should be handled with care.[7]

-

Sodium Hydroxide: Is corrosive and can cause severe burns.[7]

-

Hydrobromic Acid: Is a corrosive and toxic acid.

-

Sodium Nitrite: Is an oxidizing agent and is toxic if ingested.

-

Potassium Permanganate: Is a strong oxidizing agent and can cause fires or explosions if it comes into contact with combustible materials.

-

-

Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.[13]

Applications in Drug Development

This compound is a valuable precursor for the synthesis of a wide range of pharmacologically active compounds. Its utility stems from the ability to further functionalize both the bromo and carboxylic acid groups. For instance, the bromine atom can be displaced through various cross-coupling reactions, while the carboxylic acid can be converted into amides, esters, and other derivatives. This versatility has led to its use in the development of:

-

Antimicrobial agents [1]

-

Anticancer agents [3]

-

Anti-inflammatory drugs [3]

-

Metallo-β-lactamase inhibitors [15]

Conclusion

The synthesis of this compound from thiourea represents a practical and efficient route to a key building block in modern drug discovery. By understanding the underlying chemical principles of the Hantzsch thiazole synthesis, Sandmeyer bromination, and subsequent oxidation, researchers can reliably produce this valuable intermediate. The detailed protocols and safety considerations provided in this guide are intended to facilitate the successful and safe execution of this synthesis, thereby empowering further innovation in the development of novel therapeutics.

References

- Organic Syntheses Procedure. (n.d.). 2-amino-4-methylthiazole.

- MDPI. (n.d.). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst.

- Organic Chemistry Portal. (n.d.). Thiazole synthesis.

- Chem-Impex. (n.d.). This compound.

- Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis.

- ChemicalBook. (n.d.). This compound | 5198-88-9.

- Sigma-Aldrich. (n.d.). This compound 5198-88-9.

- YouTube. (2020, November 5). Hantzsch thiazole synthesis - laboratory experiment.

- NIH. (n.d.). Two-Steps Hantzsch Based Macrocyclization Approach for the Synthesis of Thiazole Containing Cyclopeptides.

- Thermo Scientific Chemicals. (n.d.). 2-Bromo-1,3-thiazole-4-carboxylic acid, 98% 1 g | Buy Online.

- NIH. (n.d.). Recent trends in the chemistry of Sandmeyer reaction: a review.

- NIH. (n.d.). Efficient and Regioselective Halogenations of 2-Amino-1,3-thiazoles with Copper Salts.

- Sigma-Aldrich. (n.d.). This compound 5198-88-9.

- Wikipedia. (n.d.). Sandmeyer reaction.

- Fisher Scientific. (n.d.). SAFETY DATA SHEET.

- Fisher Scientific. (n.d.). SAFETY DATA SHEET.

- AASCIT. (2016, October 11). Permanganate Oxidation of Benzimidazole and Benzthiazole Derivatives in Diluted Sulfuric Acid Medium: Kinetics and Mechanistic A.

- ResearchGate. (n.d.). Synthesis and oxidation of chiral 2-thiazolines (4,5-dihydro-1,3- thiazoles).

- RSC Publishing. (n.d.). Synthesis and oxidation of chiral 2-thiazolines (4,5-dihydro-1,3-thiazoles).

- MDPI. (2021, March 7). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities.

- MDPI. (n.d.). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents.

- PMC. (2022, November 3). Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe?.

- PMC - PubMed Central. (n.d.). Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide.

- PubMed. (2023, October 12). Discovery of 2-Aminothiazole-4-carboxylic Acids as Broad-Spectrum Metallo-β-lactamase Inhibitors by Mimicking Carbapenem Hydrolysate Binding.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. mdpi.com [mdpi.com]

- 3. Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-Bromo-1,3-thiazole-4-carboxylic acid, 98% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 5. mdpi.com [mdpi.com]

- 6. chemhelpasap.com [chemhelpasap.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. youtube.com [youtube.com]

- 9. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 10. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. article.aascit.org [article.aascit.org]

- 12. Synthesis and oxidation of chiral 2-thiazolines (4,5-dihydro-1,3-thiazoles) - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 13. fishersci.com [fishersci.com]

- 14. fishersci.com [fishersci.com]

- 15. Discovery of 2-Aminothiazole-4-carboxylic Acids as Broad-Spectrum Metallo-β-lactamase Inhibitors by Mimicking Carbapenem Hydrolysate Binding - PubMed [pubmed.ncbi.nlm.nih.gov]

physicochemical properties of "2-Bromo-4-thiazolecarboxylic acid"

An In-Depth Technical Guide to the Physicochemical Properties of 2-Bromo-4-thiazolecarboxylic acid

Abstract

This technical guide provides a comprehensive analysis of the physicochemical properties of this compound (CAS No. 5198-88-9), a pivotal heterocyclic building block in modern synthetic chemistry. The document details the compound's chemical identity, core physical characteristics, spectroscopic profile, and stability. Furthermore, it outlines robust, field-proven experimental protocols for the validation of these properties, designed for implementation in research and quality control environments. This guide is intended for researchers, chemists, and drug development professionals who utilize this intermediate for the synthesis of advanced pharmaceutical and agrochemical agents.

Introduction: The Strategic Importance of a Versatile Heterocycle

This compound is a versatile heterocyclic compound whose value is rooted in its unique molecular architecture. The presence of a thiazole ring, a carboxylic acid, and a reactive bromine atom on the same scaffold makes it an exceptionally useful intermediate in organic synthesis.[1] Thiazole moieties are prevalent in a wide array of biologically active molecules, and this compound serves as a key precursor for their construction.[2]

Its most notable application is as a key intermediate in the synthesis of pharmaceuticals, particularly antimicrobial and anti-inflammatory drugs.[1] It is also instrumental in agricultural chemistry for the formulation of potent pesticides and herbicides.[1][2] The stability of the compound and its compatibility with diverse reaction conditions make it a preferred choice for chemists aiming to streamline synthesis and improve product yields.[1] This guide provides the foundational physicochemical data and analytical methodologies required to effectively and safely utilize this important chemical entity.

Chemical Identity and Core Properties

The foundational step in utilizing any chemical reagent is a thorough understanding of its identity and fundamental properties. These parameters dictate its handling, reaction conditions, and analytical characterization.

Structural and Molecular Data

The compound's identity is defined by its unique combination of atoms and their spatial arrangement.

-

Chemical Structure:

Caption: Chemical structure of this compound.

Summary of Physicochemical Properties

The following table summarizes the key quantitative properties of this compound, which are critical for its application in a laboratory setting.

| Property | Value | Source(s) |

| CAS Number | 5198-88-9 | [1][3] |

| Molecular Formula | C₄H₂BrNO₂S | [1][3] |

| Molecular Weight | 208.04 g/mol | [1] |

| Appearance | White to off-white or light brown solid/powder | [1][4] |

| Melting Point | 217 °C | [1] |

| Purity | ≥97.5% (typically determined by HPLC) | [1][4] |

| UV λmax | 243 nm (in Methanol) | [5] |

| InChI Key | BEGREHRAUWCAHV-UHFFFAOYSA-N | [6] |

| SMILES | O=C(O)c1scc(Br)n1 | [7] |

Spectroscopic Profile for Structural Verification

Spectroscopic analysis is non-negotiable for confirming the identity and purity of a starting material. The key features of this compound in common spectroscopic techniques are detailed below. This data serves as a reference for quality control and reaction monitoring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

-

¹H NMR: The proton NMR spectrum is expected to be simple and diagnostic. It should feature two key signals:

-

A singlet corresponding to the lone proton on the thiazole ring (H5).

-

A very broad singlet, typically far downfield (δ > 10-12 ppm), corresponding to the acidic proton of the carboxylic acid.[8][9] The chemical shift of this proton is highly dependent on solvent and concentration due to hydrogen bonding.[8] Addition of D₂O will cause this signal to disappear, confirming its identity.

-

-

¹³C NMR: The carbon NMR spectrum provides insight into the electronic environment of each carbon atom.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent tool for identifying the key functional groups present in the molecule.[10]

-

O-H Stretch: A very broad and strong absorption band is expected in the 2500–3300 cm⁻¹ region, which is characteristic of the hydrogen-bonded O-H group in a carboxylic acid dimer.[8]

-

C=O Stretch: A strong, sharp absorption band should appear between 1710 and 1760 cm⁻¹.[8] Its exact position depends on the degree of hydrogen bonding; for solid-state samples where dimerization is prevalent, this peak is typically centered around 1710 cm⁻¹.[8]

-

C-Br Stretch: A moderate to strong absorption is expected in the 690–515 cm⁻¹ region of the spectrum, corresponding to the carbon-bromine bond.[11]

-

Ring Vibrations: C-C and C-N stretching vibrations from the thiazole ring will appear in the 1600-1400 cm⁻¹ fingerprint region.[11]

Reactivity, Stability, and Handling

Chemical Reactivity

The molecule's reactivity is governed by its functional groups. The bromine atom at the 2-position is susceptible to nucleophilic substitution and is often utilized in cross-coupling reactions (e.g., Suzuki, Stille) to build more complex molecular scaffolds. The carboxylic acid group can undergo standard transformations such as esterification, amidation, or reduction. This dual functionality makes it a powerful synthetic intermediate.[1]

Storage and Stability

This compound is a stable solid under standard laboratory conditions.[1]

-

Storage: For long-term integrity, it should be stored in a tightly sealed container in a cool (0–8 °C), dry, and well-ventilated area.[1][12]

-

Incompatibilities: Avoid strong oxidizing agents and strong bases.

Safety and Handling

Adherence to safety protocols is paramount when handling this compound.

-

Hazard Identification: The compound is classified as harmful if swallowed, inhaled, or absorbed through the skin.[12] It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[12][13][14]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[12][15]

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid dust formation and inhalation.[12]

Experimental Protocols for Quality Assurance

The following protocols describe standard methods for verifying the identity and purity of this compound.

Workflow: Structural and Purity Analysis

The combined use of multiple analytical techniques provides a self-validating system for quality control.

Caption: Workflow for comprehensive purity and structural verification.

Protocol 1: Purity Determination by High-Performance Liquid Chromatography (HPLC)

-

Objective: To quantify the purity of the compound.

-

Instrumentation: HPLC system with a UV detector and a C18 reverse-phase column.

-

Methodology:

-

Mobile Phase Preparation: Prepare an appropriate mobile phase, typically a buffered aqueous solution (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

-

Standard Preparation: Accurately weigh approximately 10 mg of the reference standard and dissolve in a known volume (e.g., 10 mL) of mobile phase to create a standard solution.

-

Sample Preparation: Prepare the sample to be tested in the same manner as the standard.

-

Chromatographic Conditions:

-

Column: C18, 4.6 x 150 mm, 5 µm.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Detector Wavelength: 243 nm.[5]

-

Run a gradient or isocratic method optimized to separate the main peak from any impurities.

-

-

Analysis: Inject the sample and integrate the peak areas. Purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage. A purity level of ≥97.5% is typically expected.[4]

-

Protocol 2: Identity Confirmation by FT-IR Spectroscopy

-

Objective: To confirm the presence of key functional groups.

-

Methodology:

-

Sample Preparation: Mix approximately 1-2 mg of the compound with 100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture thoroughly in an agate mortar until a fine, homogeneous powder is obtained.

-

Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a thin, transparent KBr pellet.

-

Data Acquisition: Place the pellet in the spectrometer's sample holder and acquire the infrared spectrum, typically from 4000 cm⁻¹ to 400 cm⁻¹.

-

Analysis: Compare the obtained spectrum to a reference spectrum. Verify the presence of the characteristic broad O-H stretch (2500–3300 cm⁻¹) and the sharp C=O stretch (~1710 cm⁻¹).[8]

-

Conclusion

This compound is a high-value synthetic intermediate with well-defined physicochemical properties. Its stable, solid nature and distinct spectroscopic signatures allow for straightforward quality assessment. The protocols and data presented in this guide provide a robust framework for researchers and developers to confidently employ this compound in the synthesis of novel and impactful molecules for the pharmaceutical and agricultural industries.

References

-

SpectraBase. (n.d.). 4-Thiazolecarboxylic acid, 2-bromo-. Retrieved from [Link]

-

Georganics. (n.d.). 2-Bromo-4-methyl-1,3-thiazole-5-carboxylic acid. Retrieved from [Link]

-

Infinity Scientific. (n.d.). 2-Bromothiazole-4-carboxylic acid. Retrieved from [Link]

-

LibreTexts Chemistry. (2025). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). Bordwell pKa Table. Retrieved from [Link]

-

OpenStax. (2023). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

-

LibreTexts Chemistry. (2025). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). Approximate pKa chart of the functional groups. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Page loading... [wap.guidechem.com]

- 3. scbt.com [scbt.com]

- 4. 454600010 [thermofisher.com]

- 5. This compound | 5198-88-9 [chemicalbook.com]

- 6. This compound 5198-88-9 [sigmaaldrich.com]

- 7. This compound | VSNCHEM [vsnchem.com]

- 8. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. dev.spectrabase.com [dev.spectrabase.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. fishersci.ie [fishersci.ie]

- 13. 2-Bromo-4-methyl-1,3-thiazole-5-carboxylic acid - High purity | EN [georganics.sk]

- 14. 研峰科技 Infinity Scientific [infsci.com]

- 15. fishersci.com [fishersci.com]

An In-Depth Technical Guide to 2-Bromo-4-thiazolecarboxylic acid: Synthesis, Reactivity, and Applications in Drug Discovery

Abstract

2-Bromo-4-thiazolecarboxylic acid is a heterocyclic building block of significant interest in medicinal and agricultural chemistry. Its unique structural arrangement, featuring a reactive bromine atom and a carboxylic acid handle on a stable thiazole core, makes it a versatile synthon for the construction of complex, biologically active molecules. This guide provides an in-depth analysis of its physicochemical properties, details a validated synthetic pathway with mechanistic insights, explores its chemical reactivity, and highlights its critical role in the development of novel therapeutic agents and other advanced materials. The content is tailored for researchers, chemists, and drug development professionals seeking to leverage this compound in their synthetic programs.

Core Physicochemical Properties

A thorough understanding of a compound's fundamental properties is the bedrock of its effective application in research and development. This compound is typically a white to off-white solid, and its key identifiers and properties are summarized below.[1]

| Property | Value | Source(s) |

| CAS Number | 5198-88-9 | [1][2][3][4] |

| Molecular Formula | C₄H₂BrNO₂S | [1][2][3] |

| Molecular Weight | 208.04 g/mol | [1][3][5] |

| IUPAC Name | 2-bromo-1,3-thiazole-4-carboxylic acid | [2] |

| Appearance | White to off-white solid | [1] |

| Melting Point | 217 °C | [1] |

| SMILES | O=C(O)c1csc(Br)n1 | [2] |

| InChI Key | BEGREHRAUWCAHV-UHFFFAOYSA-N | [2] |

Synthesis and Purification Workflow

The most common and reliable synthesis of this compound is a multi-step process commencing from readily available starting materials.[1] This pathway leverages the classic Hantzsch thiazole synthesis, followed by a Sandmeyer-type diazotization and subsequent hydrolysis.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

The following protocol is a representative synthesis adapted from established methods.[1]

Step 1: Synthesis of Ethyl 2-aminothiazole-4-carboxylate

-

Rationale: This step constructs the core thiazole ring via the Hantzsch synthesis, a condensation reaction between a α-haloketone (ethyl bromopyruvate) and a thioamide (thiourea).

-

Procedure:

-

To a 500 mL three-necked flask, add ethyl bromopyruvate (50 g, 210 mmol).

-

Preheat the flask in an oil bath to 120°C with magnetic stirring.

-

Add thiourea (15.9 g, 210 mmol) portion-wise to the stirred solution. The reaction mixture may solidify as the hydrobromide salt of the product forms.

-

Monitor the reaction via Thin Layer Chromatography (TLC) until the starting materials are consumed.

-

Cool the mixture and dissolve in water. Neutralize with a saturated sodium bicarbonate solution until the pH is ~7-8, causing the free amine product to precipitate.

-

Filter the solid, wash with cold water, and dry under vacuum to yield the crude product.

-

Step 2: Synthesis of Ethyl 2-bromothiazole-4-carboxylate

-

Rationale: This step replaces the 2-amino group with a bromine atom. The amino group is converted into a diazonium salt using sodium nitrite under acidic conditions, which is then displaced by a bromide ion in a Sandmeyer-type reaction.

-

Procedure:

-

Suspend the crude ethyl 2-aminothiazole-4-carboxylate in an aqueous solution of hydrobromic acid (HBr).

-

Cool the suspension to 0-5°C in an ice-salt bath.

-

Slowly add a solution of sodium nitrite (NaNO₂) in water, keeping the temperature below 5°C to ensure the stability of the diazonium intermediate and control the exothermic reaction.

-

After the addition is complete, stir the reaction for 1-2 hours at low temperature.

-

The diazonium salt is then decomposed (often with the aid of a copper(I) bromide catalyst, though not always required) and displaced by bromide.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Step 3: Saponification to this compound

-

Rationale: The final step is a simple base-catalyzed hydrolysis (saponification) of the ethyl ester to the desired carboxylic acid.

-

Procedure:

-

Dissolve the crude ethyl 2-bromothiazole-4-carboxylate in a mixture of methanol and an aqueous alkaline solution (e.g., potassium carbonate or sodium hydroxide).[1]

-

Stir the mixture at room temperature or with gentle heating until TLC indicates the complete consumption of the ester.

-

Remove the methanol under reduced pressure.

-

Dilute the remaining aqueous solution with water and acidify with a strong acid (e.g., 1M HCl) to a pH of ~2-3. This protonates the carboxylate, causing the final product to precipitate.

-

Filter the white to off-white solid, wash thoroughly with cold water to remove salts, and dry under vacuum.

-

Chemical Reactivity and Applications in Medicinal Chemistry

The synthetic utility of this compound stems from its two distinct functional handles, which can be addressed selectively or in concert to build molecular complexity. The thiazole ring itself is considered a "privileged scaffold" in drug discovery, appearing in numerous approved drugs and exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[6][7]

-

The Carboxylic Acid (C4-Position): This group is a versatile anchor for amide bond formation, esterification, or reduction. It is frequently used to link the thiazole core to other fragments, peptides, or pharmacophores, often to enhance solubility or to target specific biological interactions, such as binding to the active site of an enzyme.[8]

-

The Bromo Group (C2-Position): The bromine atom is an excellent leaving group for various cross-coupling reactions (e.g., Suzuki, Stille, Heck, Sonogashira), allowing for the introduction of aryl, heteroaryl, or alkyl substituents. This position is critical for modulating the electronic properties and steric profile of the final molecule, which is key to optimizing potency and selectivity.

Caption: Role as a versatile building block in drug discovery.

Key Application Areas:

-

Antimicrobial Agents: The thiazole nucleus is a core component of many antimicrobial and antifungal compounds.[3][9] this compound serves as a key intermediate in the synthesis of novel derivatives designed to overcome drug resistance.[3] For instance, recent work has shown that 2-aminothiazole-4-carboxylic acids can act as broad-spectrum metallo-β-lactamase (MBL) inhibitors, restoring the efficacy of carbapenem antibiotics against resistant bacteria.[8]

-

Anti-inflammatory Drugs: The scaffold is used to develop new anti-inflammatory agents.[3] The carboxylic acid can mimic biological functional groups, while the C2 position can be elaborated to achieve selective targeting of enzymes like COX or various kinases involved in inflammatory pathways.

-

Agrochemicals: It is a precursor for fungicides and herbicides, where the thiazole ring contributes to the molecule's pesticidal activity.[1][3]

-

Material Science: The compound can be incorporated into polymers and coatings to enhance chemical resistance and durability.[3]

Conclusion

This compound is more than a simple chemical reagent; it is a strategically designed building block that offers chemists a reliable and versatile platform for innovation. Its robust synthesis and dual functional handles provide a direct route to a vast chemical space of potentially bioactive molecules. For professionals in drug discovery and development, mastering the chemistry of this compound opens up significant opportunities to create next-generation therapeutics, particularly in the urgent fight against antimicrobial resistance. Its continued application in medicinal, agricultural, and material sciences underscores its importance as a cornerstone of modern synthetic chemistry.

References

-

Anichem. (n.d.). This compound. Retrieved from [Link]

-

Lookchem. (n.d.). Cas 874509-45-2, 5-BROMO-4-METHYL-2-THIAZOLECARBOXYLIC ACID. Retrieved from [Link]

- Zarghi, A., & Arfaei, S. (2011). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 16(12), 10457-10478.

- Štefanić, S., et al. (2022). Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe?. ACS Medicinal Chemistry Letters, 13(12), 1933-1941.

- Kumar, A., et al. (2024). Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. Molecules, 29(1), 234.

- Google Patents. (n.d.). CN101550113B - Industrialized preparation method of using 2-bromothiazole for compounding thiazole-2-methanamide in a one-boiler mode.

- Wang, Y., et al. (2023). Discovery of 2-Aminothiazole-4-carboxylic Acids as Broad-Spectrum Metallo-β-lactamase Inhibitors by Mimicking Carbapenem Hydrolysate Binding. Journal of Medicinal Chemistry, 66(19), 13746-13767.

-

ResearchGate. (2025). Synthesis and biological activities of novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives. Retrieved from [Link]

Sources

- 1. Page loading... [guidechem.com]

- 2. This compound synthesis - chemicalbook [chemicalbook.com]

- 3. chemimpex.com [chemimpex.com]

- 4. 2-Bromo-4-methyl-1,3-thiazole-5-carboxylic acid - High purity | EN [georganics.sk]

- 5. This compound | 5198-88-9 [chemicalbook.com]

- 6. Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Discovery of 2-Aminothiazole-4-carboxylic Acids as Broad-Spectrum Metallo-β-lactamase Inhibitors by Mimicking Carbapenem Hydrolysate Binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. lookchem.com [lookchem.com]

An In-depth Technical Guide to the Solubility of 2-Bromo-4-thiazolecarboxylic Acid in Common Organic Solvents

This technical guide provides a comprehensive analysis of the solubility of 2-Bromo-4-thiazolecarboxylic acid, a crucial intermediate in pharmaceutical and agrochemical synthesis.[1] Given the limited availability of precise quantitative solubility data in public literature, this document emphasizes the foundational physicochemical principles governing its solubility, offers a qualitative solubility profile based on these principles, and provides detailed, field-proven experimental protocols for researchers to determine quantitative solubility in their own laboratory settings.

Introduction: The Significance of Solubility in Application

This compound is a heterocyclic building block whose utility in drug development and material science is intrinsically linked to its solubility characteristics. Understanding how this compound behaves in various organic solvents is paramount for a range of applications, including:

-

Reaction Chemistry: Ensuring that reactants are in the same phase is fundamental to achieving optimal reaction kinetics and yields.

-

Purification: Crystallization, a primary method for purifying solid compounds, is entirely dependent on differential solubility in various solvents at different temperatures.

-

Formulation: For pharmaceutical applications, the ability to dissolve the active pharmaceutical ingredient (API) in a suitable solvent system is critical for creating viable dosage forms.[2]

-

Analytical Chemistry: Preparing solutions for techniques like HPLC and NMR requires knowledge of appropriate solvents to ensure complete dissolution and accurate quantification.

This guide is designed to equip researchers, scientists, and drug development professionals with the necessary theoretical and practical knowledge to effectively work with this compound.

Physicochemical Properties and Their Influence on Solubility

The solubility of a compound is dictated by its molecular structure and the interplay of intermolecular forces between the solute and the solvent. The principle of "like dissolves like" is a foundational concept in predicting solubility.[3]

Table 1: Key Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₄H₂BrNO₂S | [4][5] |

| Molecular Weight | 208.03 g/mol | [4][5] |

| Appearance | White to off-white solid | |

| Melting Point | 217 °C | |

| Structure | Thiazole ring with a bromine atom and a carboxylic acid group | [4] |

The presence of both a polar carboxylic acid group and a halogenated heterocyclic ring gives this compound a distinct solubility profile. The carboxylic acid moiety can act as both a hydrogen bond donor and acceptor, suggesting favorable interactions with polar protic solvents. The thiazole ring itself possesses some aromatic character and polarity.[2][6]

Predicted Qualitative Solubility Profile

Table 2: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent | Solvent Type | Predicted Solubility | Rationale |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Highly Soluble | The highly polar nature of DMSO and its ability to act as a strong hydrogen bond acceptor will effectively solvate the carboxylic acid group. |

| Dimethylformamide (DMF) | Polar Aprotic | Soluble | Similar to DMSO, DMF is a polar aprotic solvent capable of solvating the polar functional groups of the molecule. |

| Methanol | Polar Protic | Moderately Soluble | As a polar protic solvent, methanol can engage in hydrogen bonding with the carboxylic acid. However, the overall polarity may be less optimal than DMSO or DMF. |

| Ethanol | Polar Protic | Moderately Soluble | Similar to methanol, but its slightly lower polarity may result in a modest decrease in solubility. |

| Acetone | Polar Aprotic | Sparingly to Moderately Soluble | Acetone's polarity allows for some interaction, but it is a weaker hydrogen bond acceptor compared to DMSO and DMF. |

| Tetrahydrofuran (THF) | Weakly Polar Aprotic | Sparingly Soluble | THF has a lower dielectric constant and is less effective at solvating polar functional groups. |

| Dichloromethane (DCM) | Nonpolar | Poorly Soluble to Insoluble | The significant difference in polarity between the solvent and the solute will likely result in poor solubility. |

| Hexane/Heptane | Nonpolar | Insoluble | The nonpolar nature of alkanes will not effectively solvate the polar functional groups of this compound. |

Experimental Determination of Solubility: A Step-by-Step Guide

To obtain precise, quantitative solubility data, a systematic experimental approach is necessary. The following protocols are designed to be robust and self-validating.

Qualitative Solubility Assessment

This initial screening provides a rapid determination of suitable solvents for further quantitative analysis.

Caption: Workflow for qualitative solubility assessment.

Protocol:

-

Preparation: Label a series of small vials, one for each organic solvent to be tested.

-

Addition of Solute: To each vial, add a pre-weighed amount (e.g., 5 mg) of this compound.

-

Addition of Solvent: Add a fixed volume (e.g., 1 mL) of the corresponding solvent to each vial.

-

Mixing: Securely cap the vials and vortex them for at least 30 seconds to ensure thorough mixing.

-

Observation: Allow the vials to stand at a constant temperature (e.g., 25 °C) for a few minutes and visually inspect for any undissolved solid.

-

Classification: Categorize the solubility as "soluble" (no visible solid), "partially soluble" (some solid remains), or "insoluble" (most of the solid is undissolved).

Quantitative Solubility Determination (Isothermal Shake-Flask Method)

This method provides accurate, quantitative solubility data at a specific temperature.

Caption: Workflow for quantitative solubility determination.

Protocol:

-

Preparation of Saturated Solutions: Add an excess amount of this compound to a series of vials, each containing a known volume of a specific organic solvent. Ensure there is undissolved solid remaining.

-

Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25 °C) for an extended period (24-48 hours) to ensure equilibrium is reached.

-

Sampling: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Carefully withdraw an aliquot of the supernatant using a pipette.

-

Filtration: Immediately filter the aliquot through a syringe filter (e.g., 0.45 µm PTFE) to remove any undissolved microparticles.

-

Dilution: Accurately dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample using a validated, stability-indicating analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or UV-Vis spectrophotometry.

-

Calculation: Determine the concentration of the saturated solution by back-calculating from the diluted sample, using a calibration curve generated from standards of known concentration. The solubility is typically expressed in mg/mL or g/L.

Practical Applications and Considerations

-

For Synthesis: In reactions where this compound is a starting material, polar aprotic solvents like DMSO and DMF are likely to be excellent choices for ensuring its complete dissolution.

-

For Purification: To recrystallize this compound, a solvent system where it is sparingly soluble at room temperature but highly soluble at elevated temperatures would be ideal. A mixed solvent system, such as ethanol/water, could be explored.

-

For Formulation: The poor aqueous solubility of many thiazole derivatives can be a challenge. For pharmaceutical applications, formulation strategies such as co-crystallization or the use of solubilizing excipients may be necessary to enhance bioavailability.

Conclusion

While a comprehensive public database for the quantitative solubility of this compound is not yet established, this guide provides a robust framework for researchers to understand and determine its solubility profile. By combining a theoretical understanding of its physicochemical properties with rigorous experimental protocols, scientists and developers can effectively utilize this important chemical intermediate in their research and development endeavors.

References

- Yusof, N. S. M., et al. (2021). A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. Malaysian Journal of Chemistry, 23(1), 1-15.

- Patel, K., & Patel, M. (2023). An Overview of Thiazole Derivatives and its Biological Activities. Journal of Drug Delivery and Therapeutics, 13(9), 136-144.

-

Dow Development Labs. Ask a Formulator: What is the Purpose and Approach to Solubility Studies? [Link]

-

World Health Organization. (2018). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION OF ACTIVE PHARMACEUTICAL INGREDIENTS FOR BIOWAIVER. [Link]

- Zarrin, A., et al. (2022). Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. Molecules, 27(17), 5649.

Sources

- 1. Model evaluation for the prediction of solubility of active pharmaceutical ingredients (APIs) to guide solid–liquid separator design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. research.unipd.it [research.unipd.it]

- 6. researchgate.net [researchgate.net]

Spectroscopic Data Interpretation for 2-Bromo-4-thiazolecarboxylic Acid: A Technical Guide

Introduction

2-Bromo-4-thiazolecarboxylic acid is a key heterocyclic building block in medicinal and agricultural chemistry.[1] Its utility as a synthetic intermediate necessitates rigorous structural confirmation and purity assessment, for which spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable. This guide provides an in-depth analysis of the spectroscopic data of this compound, offering a framework for its characterization. We will delve into the theoretical underpinnings of the observed spectral features and provide practical, field-proven protocols for data acquisition.

The structural elucidation of a molecule like this compound is a puzzle where each spectroscopic technique provides a unique set of clues. 1H and 13C NMR spectroscopy reveal the carbon-hydrogen framework, IR spectroscopy identifies the functional groups present, and mass spectrometry provides information about the molecular weight and elemental composition, as well as the fragmentation pattern which can further confirm the structure.

Molecular Structure and Analytical Workflow

The analytical workflow for the spectroscopic characterization of this compound is a systematic process. It begins with sample preparation, followed by data acquisition using the various spectroscopic techniques, and culminates in the integrated interpretation of the spectral data to confirm the molecular structure.

Caption: A generalized workflow for the spectroscopic analysis of this compound.

1H NMR Spectroscopic Analysis

Proton NMR (1H NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms.

Experimental Protocol: 1H NMR

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3) in an NMR tube.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Data Acquisition: Acquire the 1H NMR spectrum on a 300 MHz or higher field NMR spectrometer. A sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.

Interpretation of the 1H NMR Spectrum

The 1H NMR spectrum of this compound is expected to show two distinct signals: one for the proton on the thiazole ring and another for the acidic proton of the carboxylic acid group.

-

Thiazole Proton (H-5): A singlet is expected for the proton at position 5 of the thiazole ring. Its chemical shift would be in the aromatic region, likely around δ 8.0-8.5 ppm . This downfield shift is due to the deshielding effect of the electronegative nitrogen and sulfur atoms in the heterocyclic ring.

-

Carboxylic Acid Proton (-COOH): The proton of the carboxylic acid group is expected to appear as a broad singlet at a significantly downfield chemical shift, typically in the range of δ 12.0-13.0 ppm .[2] The broadness of this signal is a result of hydrogen bonding and chemical exchange with residual water in the solvent.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H-5 | 8.0 - 8.5 | Singlet (s) | 1H |

| -COOH | 12.0 - 13.0 | Broad Singlet (br s) | 1H |

13C NMR Spectroscopic Analysis

Carbon-13 NMR (13C NMR) spectroscopy provides information about the carbon skeleton of a molecule.

Experimental Protocol: 13C NMR

-

Sample Preparation: A more concentrated sample (20-50 mg) in a deuterated solvent is typically required for 13C NMR compared to 1H NMR.

-

Data Acquisition: The 13C NMR spectrum is acquired on a spectrometer with a broadband proton decoupler. This simplifies the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.

Interpretation of the 13C NMR Spectrum

The proton-decoupled 13C NMR spectrum of this compound is predicted to show four distinct signals, one for each of the four carbon atoms in the molecule.

-

Carboxylic Carbon (C=O): The carbon of the carbonyl group in the carboxylic acid is expected to have the most downfield chemical shift, typically in the range of δ 160-170 ppm .[3]

-

Thiazole Carbons:

-

C-2 (C-Br): The carbon atom bonded to the bromine atom (C-2) is expected to be significantly deshielded and appear around δ 140-150 ppm .

-

C-4 (C-COOH): The carbon atom to which the carboxylic acid group is attached (C-4) will also be in the aromatic region, likely around δ 145-155 ppm .

-

C-5: The carbon atom bonded to the single hydrogen (C-5) is expected to be the most upfield of the ring carbons, appearing around δ 120-130 ppm .

-

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C=O | 160 - 170 |

| C-2 | 140 - 150 |

| C-4 | 145 - 155 |

| C-5 | 120 - 130 |

Infrared (IR) Spectroscopic Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: FT-IR

-

Sample Preparation (KBr Pellet): A small amount of the solid sample is ground with dry potassium bromide (KBr) and pressed into a thin, transparent disk.

-

Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer, typically in the range of 4000-400 cm-1.

Interpretation of the IR Spectrum

The IR spectrum of this compound will be dominated by the characteristic absorptions of the carboxylic acid group and the thiazole ring.

-

O-H Stretch (Carboxylic Acid): A very broad and strong absorption band is expected in the region of 3300-2500 cm-1 , which is characteristic of the O-H stretching vibration in a hydrogen-bonded carboxylic acid dimer.[4]

-

C=O Stretch (Carboxylic Acid): A strong, sharp absorption band corresponding to the carbonyl (C=O) stretching vibration is expected between 1710-1680 cm-1 .[4]

-

C=N and C=C Stretches (Thiazole Ring): Stretching vibrations of the C=N and C=C bonds within the thiazole ring are expected to appear in the 1600-1450 cm-1 region.

-

C-Br Stretch: The C-Br stretching vibration typically appears in the fingerprint region, at lower wavenumbers, usually below 600 cm-1 .

| Vibrational Mode | Expected Wavenumber (cm-1) | Intensity |

| O-H Stretch (Carboxylic Acid) | 3300 - 2500 | Strong, Broad |

| C=O Stretch (Carboxylic Acid) | 1710 - 1680 | Strong |

| C=N/C=C Stretches (Thiazole) | 1600 - 1450 | Medium to Strong |

| C-Br Stretch | < 600 | Medium |

Mass Spectrometric Analysis

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a molecule. The fragmentation pattern can also offer valuable structural clues.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or after separation by gas or liquid chromatography.

-

Ionization: Electron Ionization (EI) is a common technique for this type of molecule.

-

Data Acquisition: The mass spectrum is recorded, showing the mass-to-charge ratio (m/z) of the molecular ion and various fragment ions.

Interpretation of the Mass Spectrum

The mass spectrum of this compound is expected to show a characteristic molecular ion peak and several key fragment ions. Due to the presence of bromine, which has two major isotopes (79Br and 81Br) in nearly a 1:1 ratio, the molecular ion and any bromine-containing fragments will appear as a pair of peaks (M+ and M+2) of almost equal intensity.[5]

-

Molecular Ion (M+•): The molecular ion peak will appear as a doublet at m/z 207 and 209 , corresponding to the molecules containing 79Br and 81Br, respectively.

-

Key Fragmentations:

-

Loss of -OH: A peak corresponding to the loss of a hydroxyl radical (17 amu) from the carboxylic acid group would result in a doublet at m/z 190 and 192 .

-

Loss of -COOH: The loss of the entire carboxylic acid group as a radical (45 amu) would lead to a doublet at m/z 162 and 164 .

-

Loss of Br: Fragmentation involving the loss of a bromine radical (79 or 81 amu) would produce a peak at m/z 128 .

-

Loss of CO and OH: Successive loss of carbon monoxide (28 amu) from the [M-OH]+ fragment could also be observed.

-

Caption: Predicted major fragmentation pathways for this compound in mass spectrometry.

Conclusion

The comprehensive analysis of this compound using 1H NMR, 13C NMR, IR spectroscopy, and mass spectrometry provides a self-validating system for its structural confirmation. The predicted spectroscopic data presented in this guide, based on established principles and data from analogous structures, offers a robust framework for researchers, scientists, and drug development professionals to confidently identify and characterize this important chemical entity. The concordance of data from these orthogonal analytical techniques ensures the highest level of scientific integrity in the structural elucidation process.

References

-

University of Calgary. H NMR Spectroscopy. [Link]

-

Asian Journal of Chemistry. 13C-NMR Studies of Some Heterocyclically Substituted Chromones. [Link]

-

SpectraBase. 4-Thiazolecarboxylic acid, 2-bromo-. [Link]

-

SlidePlayer. Interpretation of mass spectra. [Link]

-

ResearchGate. List of the most significant infrared (FTIR) bands and related functional groups assigned for. [Link]

-

University of Colorado Boulder. Table of Characteristic IR Absorptions. [Link]

-

Chemistry LibreTexts. 11.5: Infrared Spectra of Some Common Functional Groups. [Link]

-

Oregon State University. 13C NMR Chemical Shifts. [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

-

UCLA. IR Chart. [Link]

-

Michigan State University. Proton NMR Table. [Link]

-

Chemguide. mass spectra - fragmentation patterns. [Link]

-

Saylordotorg.github.io. CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. [Link]

-

Science Ready. Mass Spectrometry Fragmentation Patterns – HSC Chemistry. [Link]

-

Chemistry LibreTexts. 12.11: Chemical Shifts and Interpreting ¹³C NMR Spectra. [Link]

-

University of Wisconsin. NMR Spectroscopy – 1H NMR Chemical Shifts. [Link]

-

University of Wisconsin. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

-

Compound Interest. a guide to 13c nmr chemical shift values. [Link]

-

Northern Illinois University. Typical IR Absorption Frequencies For Common Functional Groups. [Link]

Sources

Introduction: The Strategic Importance of 2-Bromo-4-thiazolecarboxylic Acid

An In-Depth Technical Guide to the Reactivity of the Bromine Atom in 2-Bromo-4-thiazolecarboxylic Acid

This compound is a heterocyclic building block of significant interest in medicinal chemistry and materials science.[1] Its value stems from the unique electronic characteristics of the thiazole ring, which, in concert with the substituents, dictates the reactivity of the carbon-bromine bond. The thiazole motif is a recognized "privileged scaffold," frequently appearing in approved pharmaceuticals.[2][3] This guide offers a detailed exploration of the reactivity at the C2-bromine position, providing researchers and drug development professionals with the mechanistic understanding and practical protocols required for its effective synthetic manipulation.

The thiazole ring is an electron-deficient heteroaromatic system due to the electronegativity of the nitrogen and sulfur atoms. This inherent electron deficiency polarizes the C2-Br bond, rendering the C2 carbon electrophilic and susceptible to attack. Furthermore, the electron-withdrawing carboxylic acid group at the C4 position enhances this effect, making the bromine atom a versatile handle for a wide array of synthetic transformations. This guide will focus on the principal pathways for functionalizing this position: palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution (SNAr).

Part 1: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are the cornerstone of modern synthetic chemistry for their reliability, mild conditions, and broad functional group tolerance.[3][4] For this compound, these methods provide powerful tools for constructing C-C, C-N, and C-O bonds, enabling precise molecular engineering. The general catalytic cycle for these reactions involves three key steps: oxidative addition, transmetalation, and reductive elimination.[5][6]

Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura reaction is one of the most widely used methods for forming C(sp²)-C(sp²) bonds, coupling the bromothiazole with an organoboron species, typically a boronic acid or ester.[7] This reaction is valued for its operational simplicity, the stability and low toxicity of the boron reagents, and its tolerance of a wide range of functional groups, including the carboxylic acid moiety present in our substrate.[6][7]

The reaction is initiated by the oxidative addition of the 2-bromothiazole derivative to a Pd(0) catalyst, forming a Pd(II) complex.[4] This is followed by transmetalation, where a ligand on the palladium is exchanged for the organic group from the boronic acid, a step that requires activation by a base.[8] The cycle concludes with reductive elimination, which forms the new C-C bond and regenerates the active Pd(0) catalyst.[6]

-

Reaction Setup: In an oven-dried Schlenk tube, combine this compound (1.0 eq.), the desired boronic acid (1.1-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%) or a combination of Pd₂(dba)₃ (2 mol%) and a suitable ligand (e.g., SPhos, XPhos) (4 mol%).[9]

-

Reagent Addition: Add a base, typically an aqueous solution of Na₂CO₃ (2.0 eq.) or K₂CO₃ (2.0 eq.).[9]

-

Solvent: Add a degassed solvent system, commonly a mixture like 1,4-dioxane/water (4:1) or toluene/ethanol/water.[9]

-

Inert Atmosphere: Seal the tube, then evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

-

Heating: Heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, and dry over anhydrous Na₂SO₄.

-

Purification: Concentrate the organic layer under reduced pressure and purify the crude product by flash column chromatography on silica gel.

| Entry | Boronic Acid Partner | Catalyst (mol%) | Base (eq.) | Solvent | Temp (°C) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | Na₂CO₃ (2) | Dioxane/H₂O | 90 | >90 |

| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (2) / SPhos (4) | K₃PO₄ (2) | Toluene/H₂O | 100 | >95 |

| 3 | 3-Pyridylboronic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ (2) | DMF/H₂O | 95 | ~85 |

Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines by enabling the palladium-catalyzed coupling of aryl halides with a vast range of primary and secondary amines.[10] This reaction is indispensable in drug discovery, where the arylamine motif is prevalent.[11] For this compound, this transformation allows for the direct installation of diverse nitrogen-based functionalities.

Similar to the Suzuki coupling, the cycle begins with the oxidative addition of the bromothiazole to the Pd(0) catalyst.[12] The amine then coordinates to the resulting Pd(II) complex. A base facilitates the deprotonation of the coordinated amine to form a palladium-amido complex.[11] The final, often rate-limiting, step is reductive elimination, which forms the C-N bond and regenerates the Pd(0) catalyst.[12] The choice of ligand is critical, with bulky, electron-rich phosphine ligands generally accelerating the reductive elimination step.[12]

-

Reaction Setup: Under an inert atmosphere (in a glovebox or using Schlenk technique), charge a reaction vessel with a palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂), a suitable phosphine ligand (e.g., BINAP, Josiphos, or a Buchwald-type ligand), and a strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄, or Cs₂CO₃).[11][12]

-

Reagent Addition: Add this compound (1.0 eq.) and the desired amine (1.2 eq.).

-

Solvent: Add an anhydrous aprotic solvent such as toluene, dioxane, or THF.[11]

-

Heating: Seal the vessel and heat the mixture to 80-110 °C with vigorous stirring.

-

Monitoring: Monitor reaction progress by LC-MS until the starting material is consumed.

-

Work-up: After cooling to room temperature, filter the reaction mixture through a pad of Celite® to remove inorganic salts, washing with an organic solvent.

-

Purification: Concentrate the filtrate and purify the residue by flash column chromatography.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is a highly efficient method for forming a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[13] This reaction is notable for typically requiring a dual-catalyst system of palladium and a copper(I) salt (e.g., CuI) as a co-catalyst.[14][15] It provides a direct route to alkynylated thiazoles, which are versatile intermediates for further transformations or key components in conjugated materials.[16]

The reaction involves two interconnected catalytic cycles.[13] In the palladium cycle, oxidative addition of the bromothiazole to Pd(0) occurs. In the copper cycle, the copper(I) salt reacts with the terminal alkyne in the presence of a base (typically an amine) to form a copper acetylide intermediate. This copper acetylide then undergoes transmetalation with the Pd(II) complex.[16] The resulting alkynyl-palladium(II) complex undergoes reductive elimination to yield the final product and regenerate the Pd(0) catalyst.[16]

-

Reaction Setup: To a dry Schlenk tube under an inert atmosphere, add this compound (1.0 eq.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂ (2-5 mol%)), and copper(I) iodide (1-3 mol%).[15][16]

-

Solvent and Reagents: Add an anhydrous solvent (e.g., THF or DMF) followed by an amine base (e.g., triethylamine or diisopropylamine, which can also serve as the solvent).[15][16] Finally, add the terminal alkyne (1.1-1.2 eq.) via syringe.

-

Reaction Conditions: Stir the reaction mixture at room temperature or heat gently (40-60 °C) if necessary.

-

Monitoring: Follow the reaction's progress by TLC or LC-MS.[16]

-

Work-up: Upon completion, dilute the mixture with an organic solvent like ethyl acetate and wash with a saturated aqueous solution of NH₄Cl to remove copper salts and the amine hydrohalide.[16]

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

Heck Reaction: Coupling with Alkenes

The Heck reaction creates a C-C bond between an aryl halide and an alkene, forming a substituted alkene.[17] This reaction is a powerful tool for vinylation and is catalyzed by palladium complexes in the presence of a base.[18] The reaction with this compound can provide access to styrenyl- and other vinyl-substituted thiazoles.

The catalytic cycle starts with the oxidative addition of the bromothiazole to Pd(0).[19] The alkene then coordinates to the Pd(II) complex (migratory insertion).[19] This is followed by syn-elimination of a β-hydride to form the alkene product and a palladium-hydride species. The final step is the reductive elimination of H-Br by the base, which regenerates the Pd(0) catalyst.[19]

-

Reaction Setup: Charge a sealable reaction tube with a palladium source like Pd(OAc)₂ (1-5 mol%), and optionally a phosphine ligand (e.g., PPh₃ or P(o-tol)₃).[17]

-

Reagent Addition: Add this compound (1.0 eq.), the alkene (1.5 eq.), and an organic or inorganic base (e.g., Et₃N or K₂CO₃, 2.0 eq.).[17]

-

Solvent: Add a polar aprotic solvent such as DMF, NMP, or acetonitrile.

-

Inert Atmosphere: Seal the tube and purge with an inert gas.

-

Heating: Heat the reaction to 100-140 °C.

-

Monitoring: Monitor the reaction by TLC or GC-MS.

-

Work-up: After cooling, dilute the mixture with water and extract with an organic solvent. Wash the combined organic layers with water and brine.

-

Purification: Dry the organic phase, concentrate, and purify by column chromatography.

Part 2: Nucleophilic Aromatic Substitution (SNAr)

While palladium-catalyzed reactions are dominant, the inherent electron deficiency of the thiazole ring also permits functionalization via Nucleophilic Aromatic Substitution (SNAr).[2] This pathway is mechanistically distinct and does not require a metal catalyst, but it is generally limited to strong nucleophiles and can require harsher conditions.[2][20]

The SNAr reaction is a two-step process. First, the nucleophile attacks the electrophilic C2 carbon, breaking the aromaticity of the ring and forming a negatively charged, resonance-stabilized intermediate known as a Meisenheimer complex.[2][20] In the second, typically faster step, the leaving group (bromide) is expelled, and the aromaticity of the thiazole ring is restored.[2] The presence of electron-withdrawing groups, like the thiazole ring nitrogen and the C4-carboxylic acid, is crucial for stabilizing the negative charge of the Meisenheimer intermediate, thereby facilitating the reaction.[20][21]

-

Reaction Setup: In a sealed pressure vessel, dissolve this compound (1.0 eq.) in a polar aprotic solvent such as DMSO or NMP.

-

Reagent Addition: Add the desired amine (1.5-2.0 eq.) and a suitable base (e.g., K₂CO₃ or DIPEA, 2.0-3.0 eq.) to scavenge the HBr byproduct.[2]

-

Heating: Seal the vessel tightly and heat the reaction mixture to a high temperature, typically ranging from 100 °C to 150 °C, depending on the nucleophilicity of the amine.[2]

-

Monitoring: Monitor the reaction progress by LC-MS.

-

Work-up: Upon completion, cool the mixture to room temperature. Pour the mixture into water and acidify to precipitate the carboxylic acid product.

-

Purification: Collect the solid by filtration, wash with water, and dry. If necessary, the product can be further purified by recrystallization or column chromatography.

Conclusion

The bromine atom at the C2 position of this compound is a highly versatile synthetic handle. Its reactivity is governed by the electron-deficient nature of the thiazole ring, which activates it for both palladium-catalyzed cross-coupling and nucleophilic aromatic substitution. Palladium-catalyzed methods, including the Suzuki, Buchwald-Hartwig, Sonogashira, and Heck reactions, offer a broad and mild approach to forming C-C and C-N bonds with high functional group tolerance. Alternatively, classical SNAr provides a metal-free route for substitution with strong nucleophiles. A thorough understanding of these distinct mechanistic pathways and the practical protocols for their execution empowers chemists to strategically incorporate this valuable building block into complex molecular architectures for pharmaceutical and materials science applications.

References

- Title: Application Notes and Protocols: Nucleophilic Aromatic Substitution on 2,5-Dibromothiazole Source: Benchchem URL

- Title: Application Notes and Protocols for the Buchwald-Hartwig Amination of N-Boc-2-Amino-5-bromothiazole Source: Benchchem URL

- Title: this compound   - Chem-Impex Source: Chem-Impex URL

- Title: Buchwald–Hartwig amination Source: Wikipedia URL

- Source: organic-chemistry.

- Title: Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions of Bromothiazoles Source: Benchchem URL

- Title: Mechanistic studies of transition metal-catalyzed cross-coupling reactions Source: International Journal of Advanced Chemistry Research URL

- Title: Buchwald-Hartwig Amination Source: Chemistry LibreTexts URL

- Title: Sonogashira coupling Source: Wikipedia URL

- Title: Heck reaction Source: Wikipedia URL

- Title: Application Notes and Protocols: Sonogashira Cross-Coupling of 4-Bromo-2,1,3-Benzothiadiazole Derivatives Source: Benchchem URL

- Title: Sonogashira Coupling Source: Organic Chemistry Portal URL

- Source: National Institutes of Health (NIH)

- Title: Buchwald-Hartwig Cross Coupling Reaction Source: Organic Chemistry Portal URL

- Title: Suzuki reaction Source: Wikipedia URL

- Title: Sonogashira Coupling Source: NROChemistry URL

- Title: Heck Reaction Source: Organic Chemistry Portal URL

- Title: Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors Source: PMC - PubMed Central URL

- Title: Nucleophilic Aromatic Substitution: Introduction and Mechanism Source: Master Organic Chemistry URL

- Title: Suzuki-Miyaura Coupling Source: Chemistry LibreTexts URL

- Title: Suzuki Coupling Source: Organic Chemistry Portal URL

- Title: 8.

- Title: The Heck, Suzuki, and Olefin Metathesis Reactions Source: Master Organic Chemistry URL

- Title: Heck Reaction Source: Chemistry LibreTexts URL

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. chemistryjournals.net [chemistryjournals.net]

- 5. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 8. Suzuki Coupling [organic-chemistry.org]

- 9. Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]

- 13. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 14. Sonogashira Coupling [organic-chemistry.org]

- 15. Sonogashira Coupling | NROChemistry [nrochemistry.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. Heck reaction - Wikipedia [en.wikipedia.org]

- 18. Heck Reaction [organic-chemistry.org]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. masterorganicchemistry.com [masterorganicchemistry.com]

- 21. chem.libretexts.org [chem.libretexts.org]

The Synthetic Chemist's Guide to 2-Bromo-4-thiazolecarboxylic Acid: A Versatile Heterocyclic Building Block

Abstract

This technical guide provides an in-depth exploration of 2-Bromo-4-thiazolecarboxylic acid, a trifunctional heterocyclic building block of significant interest to the pharmaceutical and materials science sectors. We will dissect the molecule's inherent reactivity, detailing its strategic advantages in organic synthesis. This document furnishes researchers, scientists, and drug development professionals with a robust framework of validated, step-by-step protocols for the synthesis of the core molecule and its subsequent functionalization through key transformations such as palladium-catalyzed cross-coupling and amide bond formation. The causality behind experimental choices is elucidated, ensuring a deep understanding of the underlying chemical principles. A case study illustrating its potential application in the synthesis of kinase inhibitor scaffolds, such as that of Dasatinib, will highlight its practical utility in medicinal chemistry.

Introduction: Unveiling a Privileged Scaffold

Heterocyclic compounds are the cornerstone of modern medicinal chemistry, with the thiazole ring being a particularly "privileged" scaffold due to its presence in a wide array of biologically active compounds, including the natural product Vitamin B1 (Thiamine).[1] The unique electronic properties conferred by the nitrogen and sulfur heteroatoms make the thiazole nucleus a versatile platform for molecular design.

This compound (CAS 5198-88-9) emerges as a particularly powerful building block by presenting three distinct, orthogonally addressable functional groups: a nucleophilic thiazole ring, an electrophilic C-Br bond amenable to cross-coupling, and a carboxylic acid ready for amide linkage or other derivatization. This trifecta of reactivity allows for the sequential and controlled introduction of molecular complexity, making it an invaluable tool for the construction of diverse compound libraries for drug discovery and the development of functional materials.[2] This guide will serve as a comprehensive resource for unlocking the synthetic potential of this versatile intermediate.

Physicochemical Properties & Data

A foundational understanding of the physical and chemical properties of this compound is essential for its effective use in synthesis.

| Property | Value | Reference |

| CAS Number | 5198-88-9 | [2][3] |

| Molecular Formula | C₄H₂BrNO₂S | [2][3] |

| Molecular Weight | 208.04 g/mol | [2][3] |

| Appearance | White to off-white solid | [2] |

| Melting Point | 217 °C | [2] |

| SMILES | O=C(O)c1csc(Br)n1 | [3][4] |

| InChI Key | BEGREHRAUWCAHV-UHFFFAOYSA-N | [3][4] |

| Storage | Store at 0-8 °C | [2] |

Synthesis of the Building Block: A Validated Three-Step Approach

The reliable synthesis of this compound is paramount for its application. A robust and well-documented three-step sequence starting from readily available commercial materials is outlined below. This process involves the classic Hantzsch thiazole synthesis, a Sandmeyer-type diazotization and bromination, and a final saponification.

Caption: Synthetic workflow for this compound.